
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, also known as BPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTA is a member of the acrylamide family of compounds, which are known for their diverse biological and chemical properties.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for protein labeling and imaging. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been shown to selectively bind to cysteine residues in proteins, allowing for the specific labeling and visualization of these proteins in living cells.
In addition to its use as a fluorescent probe, 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has also been studied for its potential as a drug candidate. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is not fully understood, but it is believed to involve the covalent modification of cysteine residues in proteins. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide contains a Michael acceptor group that reacts with the thiol group of cysteine, forming a covalent bond. This modification can lead to changes in protein function and structure, which may contribute to the observed biological effects of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide can inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is its selectivity for cysteine residues in proteins. This allows for the specific labeling and visualization of these proteins in living cells. Another advantage is its potential as a drug candidate, with anti-inflammatory and anti-cancer properties.
However, there are also limitations to the use of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide in lab experiments. One limitation is its potential toxicity, as the covalent modification of cysteine residues can lead to changes in protein function and structure. Another limitation is the potential for non-specific labeling of proteins, as other amino acids such as methionine and histidine can also react with 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide.
Direcciones Futuras
There are several future directions for research on 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is the development of new fluorescent probes based on 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, with increased selectivity and sensitivity for cysteine residues in proteins. Another area of interest is the optimization of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide as a drug candidate, with increased potency and reduced toxicity.
In addition, further studies are needed to fully understand the mechanism of action of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, and its potential applications in other areas of scientific research. Overall, 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is a promising compound with diverse biological and chemical properties, and its continued study is likely to yield new insights and applications in the future.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 2-thienylmethylamine with 3-(4-bromophenyl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide. This method has been optimized to produce high yields and purity of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide for use in scientific research.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYQVBSSUGXQQW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)
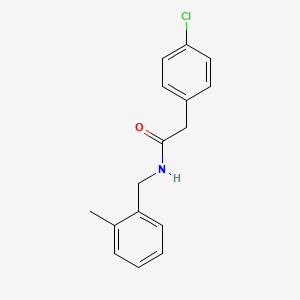
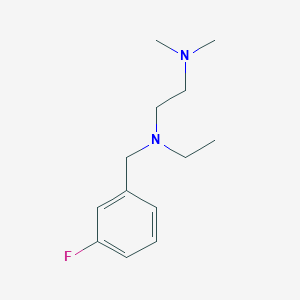
![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)
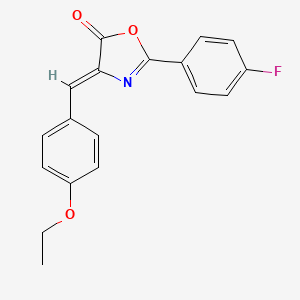
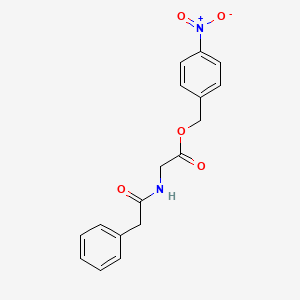
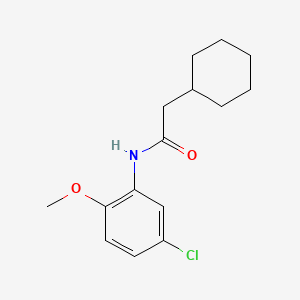
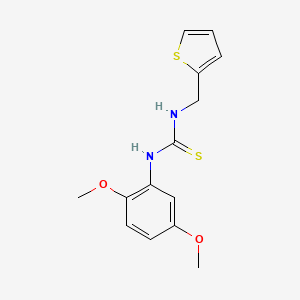

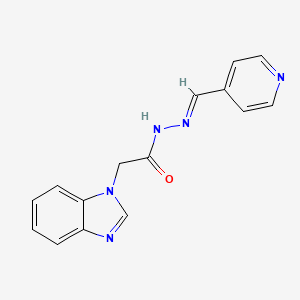
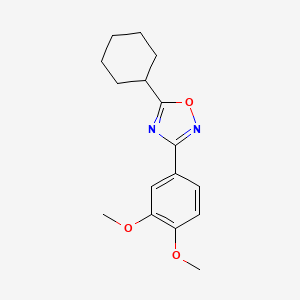

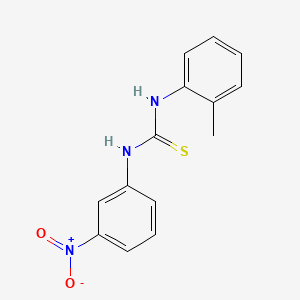
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)